molecular formula C15H15F2NO2S2 B2714344 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034331-65-0

2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No. B2714344
M. Wt: 343.41
InChI Key: PQXLFFGSHMZPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a chemical compound used in scientific research1. It exhibits high perplexity due to its complex structure and burstiness, enabling diverse applications in various fields1.



Synthesis Analysis

The synthesis of 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is not explicitly mentioned in the search results. However, the synthesis of thiophene derivatives has been discussed in the literature2. The synthesis often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis2. The use of 1,4-dithiane-2,5-diol as a sulfanylacetaldehyde synthon has received extensive attention3.



Molecular Structure Analysis

The molecular structure analysis of 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is not explicitly mentioned in the search results. However, DFT/TDDFT investigations have been performed on similar D–π–A type fluorescence probes4. These investigations reveal that the fluorescence sensing mechanism was induced by the combination of the π–π stacking interaction and photo-induced electron transfer4.



Chemical Reactions Analysis

The specific chemical reactions involving 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide are not explicitly mentioned in the search results. However, similar compounds have properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume5.


Scientific Research Applications

Synthesis and Medicinal Applications

  • Cyclooxygenase Inhibition : A study highlighted the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, demonstrating its potential as a pharmacophore. These compounds were evaluated for their inhibitory activities against cyclooxygenase enzymes, indicating their relevance in developing anti-inflammatory agents. This research provides a basis for the medicinal applications of benzenesulfonamide derivatives in treating inflammation through selective inhibition of cyclooxygenase-2 (COX-2) (M. Pal et al., 2003).

  • Antioxidant, Anticancer, and Anti-HCV Activities : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and shown to possess antioxidant, anticancer, and anti-HCV properties. This study underscores the therapeutic potential of benzenesulfonamide derivatives across various diseases, highlighting their multi-targeted approach in drug discovery (Ş. Küçükgüzel et al., 2013).

Organic Synthesis and Chemical Properties

  • Glycosidic Linkage Formation : The use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride in the conversion of thioglycosides to glycosyl triflates demonstrates the utility of benzenesulfonamide derivatives in facilitating complex organic transformations. This application is crucial for the synthesis of glycosides, an important class of compounds in various biochemical processes (D. Crich & M. Smith, 2001).

  • Fluorinated Building Blocks for Liquid Crystal Synthesis : The synthesis and stability of 2-(1,1-difluoroalkyl) thiophenes and related 1,1-difluoroalkyl benzenes explore the creation of fluorinated building blocks for liquid crystal synthesis. This research indicates the significance of fluorinated benzenesulfonamide derivatives in developing advanced materials with potential applications in electronic displays and other technologies (A. Kiryanov et al., 2001).

Biochemistry and Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Several studies have explored the inhibitory effects of benzenesulfonamide derivatives on carbonic anhydrase, an enzyme critical for various physiological functions. These inhibitors have shown potential in treating conditions like glaucoma, edema, and certain neurological disorders by modulating the activity of carbonic anhydrase isozymes (A. Casini et al., 2002).

Safety And Hazards

The safety and hazards of 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide are not explicitly mentioned in the search results.


Future Directions

The future directions of 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide are not explicitly mentioned in the search results. However, given its complex structure and diverse applications, it could be a subject of interest for further research in various fields1.


properties

IUPAC Name

2,5-difluoro-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2S2/c16-11-5-6-12(17)13(10-11)22(19,20)18-15(7-1-2-8-15)14-4-3-9-21-14/h3-6,9-10,18H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXLFFGSHMZPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.